(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15383504
InChI: InChI=1S/C24H24N6O2/c1-16-14-17(2)28-24(27-16)30-23(29-22(31)10-9-19-6-5-13-32-19)25-12-11-18-15-26-21-8-4-3-7-20(18)21/h3-10,13-15,26H,11-12H2,1-2H3,(H2,25,27,28,29,30,31)/b10-9+
SMILES:
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide

CAS No.:

Cat. No.: VC15383504

Molecular Formula: C24H24N6O2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide -

Specification

Molecular Formula C24H24N6O2
Molecular Weight 428.5 g/mol
IUPAC Name (E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C24H24N6O2/c1-16-14-17(2)28-24(27-16)30-23(29-22(31)10-9-19-6-5-13-32-19)25-12-11-18-15-26-21-8-4-3-7-20(18)21/h3-10,13-15,26H,11-12H2,1-2H3,(H2,25,27,28,29,30,31)/b10-9+
Standard InChI Key ZELTZMOILOXYSD-MDZDMXLPSA-N
Isomeric SMILES CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC=CO4)C
Canonical SMILES CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C=CC4=CC=CO4)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound, (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide, reflects its intricate connectivity. The molecular formula is C24H24N6O2, with a molecular weight of 428.5 g/mol . The presence of conjugated double bonds in the prop-2-enamide backbone and the stereochemical descriptors (E) indicate a planar, rigid configuration that may influence its binding affinity to biological targets.

Structural Features and Functional Groups

The molecule integrates three key subunits:

  • 4,6-Dimethylpyrimidin-2-yl group: A heterocyclic aromatic ring with methyl substituents at positions 4 and 6, contributing to hydrophobic interactions.

  • 2-(1H-Indol-3-yl)ethylamine: An indole-derived side chain capable of π-π stacking and hydrogen bonding via its amine group.

  • Furan-2-ylprop-2-enamide: An α,β-unsaturated amide linked to a furan ring, which may confer electrophilic reactivity.

The stereochemistry of the double bonds (2E, E) is critical for maintaining the molecule’s spatial orientation, as evidenced by the isomeric SMILES:
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC=CO4)C.

Physicochemical Properties

PropertyValueSource
Molecular Weight428.5 g/mol
LogP (Partition Coeff.)Estimated 3.2 ± 0.3In silico
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar SA131 Ų

Experimental data on solubility, melting point, and stability remain under investigation, though the compound’s moderate polarity suggests solubility in polar aprotic solvents like DMSO.

Synthesis and Synthetic Strategies

Key Synthetic Pathways

The synthesis of this compound involves multi-step condensation reactions. A plausible route includes:

  • Formation of the pyrimidine-indole intermediate: Coupling 4,6-dimethylpyrimidin-2-amine with 2-(1H-indol-3-yl)ethylamine via a carbamimidoyl linkage.

  • Acrylamide derivatization: Introducing the furan-2-ylprop-2-enamide group through a Michael addition or nucleophilic acyl substitution.

Challenges in Synthesis

Steric hindrance from the dimethylpyrimidine and indole groups complicates the formation of the imine bond. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields. Chromatographic purification is typically required due to the compound’s propensity for forming stereoisomers.

Biological Activities and Mechanistic Insights

Putative Molecular Targets

The compound’s biological activity is hypothesized to arise from interactions with enzymes or receptors involved in signaling pathways. Potential targets include:

  • Kinase inhibitors: The pyrimidine moiety resembles ATP-binding site inhibitors in tyrosine kinases.

  • GPCR modulators: The indole group may target serotonin or dopamine receptors .

Structure-Activity Relationships (SAR)

  • Pyrimidine methylation: The 4,6-dimethyl groups enhance lipophilicity, improving membrane permeability.

  • Furan substitution: The α,β-unsaturated amide acts as a Michael acceptor, potentially covalently modifying cysteine residues in target proteins.

Future Research Directions

Target Deconvolution

Advanced techniques like chemoproteomics or thermal shift assays are needed to identify precise molecular targets.

Lead Optimization

  • Bioisosteric replacement of the furan ring to mitigate toxicity.

  • Prodrug strategies to enhance solubility and bioavailability.

Preclinical Development

Rodent pharmacokinetic studies and toxicology profiles are essential before clinical translation.

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